Fmoc-D-Homocys(Trt)-OH
CAS No.: 1007840-62-1
Cat. No.: VC0557668
Molecular Formula: C38H33NO4S
Molecular Weight: 599.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1007840-62-1 |
---|---|
Molecular Formula | C38H33NO4S |
Molecular Weight | 599.75 |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Structure and Properties
Fmoc-D-Homocys(Trt)-OH is a protected form of D-homocysteine, featuring two key protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino terminus and a trityl (Trt) group protecting the thiol side chain. These protecting groups are strategically important in preventing unwanted reactions during peptide synthesis.
Basic Chemical Information
Property | Value |
---|---|
Chemical Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid |
CAS Number | 1007840-62-1 |
Molecular Formula | C38H33NO4S |
Molecular Weight | 599.74 g/mol |
Appearance | Solid |
Physical and Chemical Properties
Property | Value |
---|---|
Boiling Point | 780.1±60.0 °C (Predicted) |
Density | 1.256±0.06 g/cm³ (Predicted) |
pKa | 3.84±0.10 (Predicted) |
Solubility | Soluble in DMSO |
Recommended Storage | Sealed in dry conditions at 2-8°C |
The compound features the D-isomer of homocysteine, which provides distinctive stereochemical properties compared to the more naturally abundant L-isomer . The Fmoc group on the amino terminus can be selectively removed under basic conditions, while the trityl group protecting the sulfhydryl moiety is acid-labile, allowing for orthogonal deprotection strategies during peptide synthesis .
Applications in Peptide Chemistry
Fmoc-D-Homocys(Trt)-OH serves a crucial role in modern peptide synthesis, particularly in the development of biologically active peptides and peptidomimetics.
Role in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Fmoc-D-Homocys(Trt)-OH allows for the incorporation of D-homocysteine residues with protected side chains. The Fmoc group facilitates the sequential building of peptide chains while the trityl group prevents unwanted reactions of the thiol group .
Advantages of D-Amino Acids in Peptides
The incorporation of D-amino acids like D-homocysteine into peptides offers several advantages:
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Enhanced stability against proteolytic degradation
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Altered conformational properties compared to L-amino acid counterparts
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Potential for unique biological activities and interactions
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Ability to create peptides with distinct structural features
D-amino acid incorporation is a valuable strategy for developing peptide-based drug candidates with improved pharmacokinetic properties and stability in biological environments.
Desired Concentration | Amount of Compound for Various Weights |
---|---|
1 mg | |
1 mM | 1.6674 mL |
5 mM | 0.3335 mL |
10 mM | 0.1667 mL |
These calculations are based on the molecular weight of 599.75 g/mol .
The compound is soluble in DMSO, and it is recommended to prepare stock solutions with appropriate solvents based on solubility characteristics. To increase solubility, heating the tube to 37°C followed by ultrasonic bath treatment can be beneficial .
Comparative Analysis with Related Compounds
Understanding how Fmoc-D-Homocys(Trt)-OH compares to similar compounds provides valuable context for researchers selecting appropriate reagents for their specific applications.
Comparison with Similar Protected Amino Acids
Compound | Stereochemistry | Protecting Groups | Key Differences |
---|---|---|---|
Fmoc-D-Homocys(Trt)-OH | D-isomer | Fmoc (N-terminus), Trityl (thiol) | Extended carbon chain compared to cysteine |
Fmoc-L-Homocys(Trt)-OH | L-isomer | Fmoc (N-terminus), Trityl (thiol) | Different stereochemistry at alpha carbon |
Fmoc-Cys(Trt)-OH | L-isomer (typically) | Fmoc (N-terminus), Trityl (thiol) | One less methylene group in side chain |
Fmoc-His(Trt)-OH | L-isomer (typically) | Fmoc (N-terminus), Trityl (imidazole) | Different side chain functionality (imidazole vs. thiol) |
The D-stereochemistry in Fmoc-D-Homocys(Trt)-OH provides distinct properties compared to the L-isomer, influencing its reactivity and the structural properties of resulting peptides .
Functional Distinctions
Homocysteine differs from the more common amino acid cysteine by having an additional methylene group in its side chain. This structural difference results in:
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Different ring size when forming disulfide bridges
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Altered nucleophilicity of the thiol group
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Different conformational preferences in peptide structures
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Potential for distinct biological interactions
These differences make Fmoc-D-Homocys(Trt)-OH a valuable alternative to cysteine derivatives in peptide chemistry, enabling the creation of peptides with unique structural and functional properties.
Research Applications
Fmoc-D-Homocys(Trt)-OH has found application in various research areas, particularly in the development of bioactive peptides and peptidomimetics.
Peptide Library Development
Protected D-homocysteine residues are useful building blocks in the creation of diverse peptide libraries. The D-stereochemistry introduces conformational constraints that can enhance binding specificity to biological targets.
Cyclic Peptide Synthesis
The thiol group of homocysteine, once deprotected, can participate in various cyclization strategies:
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Disulfide bridge formation with other cysteine or homocysteine residues
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Thioether linkages through alkylation reactions
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Native chemical ligation approaches for peptide synthesis
These cyclization methods are valuable for creating peptides with enhanced stability and defined three-dimensional structures.
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